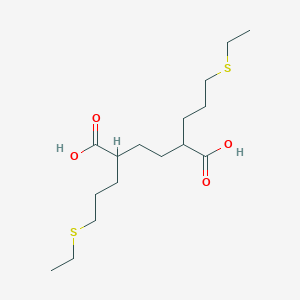
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid is an organic compound with the molecular formula C16H30O4S2 and a molecular weight of 350.537 g/mol This compound is characterized by the presence of two ethylsulfanylpropyl groups attached to a hexanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid typically involves the reaction of hexanedioic acid with 3-ethylsulfanylpropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl groups can participate in redox reactions, influencing cellular processes. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(3-methylsulfanylpropyl)hexanedioic acid
- 2,5-Bis(3-ethylsulfanylbutyl)hexanedioic acid
- 2,5-Bis(3-ethylsulfanylpropyl)pentanedioic acid
Uniqueness
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid is unique due to the specific arrangement of its ethylsulfanylpropyl groups and hexanedioic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
6633-98-3 |
|---|---|
Fórmula molecular |
C16H30O4S2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2,5-bis(3-ethylsulfanylpropyl)hexanedioic acid |
InChI |
InChI=1S/C16H30O4S2/c1-3-21-11-5-7-13(15(17)18)9-10-14(16(19)20)8-6-12-22-4-2/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
XKHASJBJOUTTIS-UHFFFAOYSA-N |
SMILES canónico |
CCSCCCC(CCC(CCCSCC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


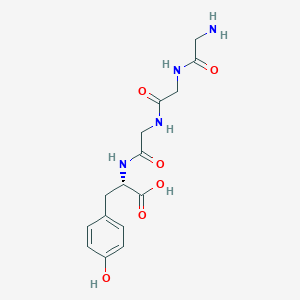
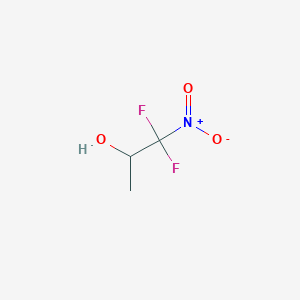
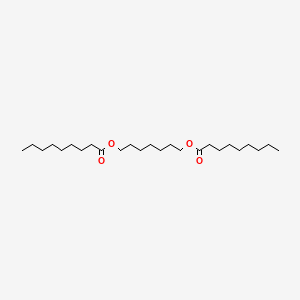
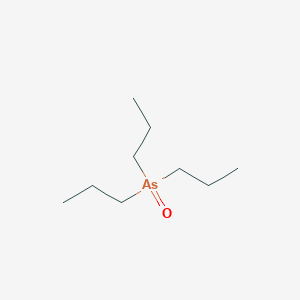

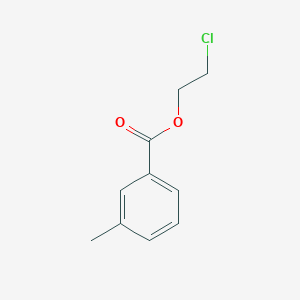



![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)

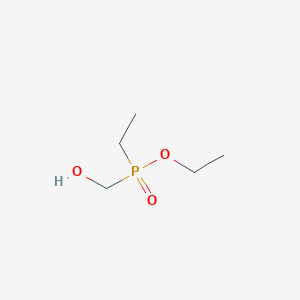
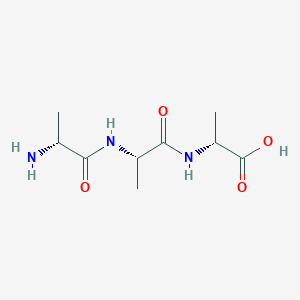
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
